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Compound of Interest

Compound Name: Ethyl 4-pyridylacetate

Cat. No.: B032410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Rogletimide, a selective aromatase inhibitor, using Ethyl 4-pyridylacetate as a key starting

material. The synthesis involves a three-step process encompassing alkylation, conjugate

addition, and intramolecular cyclization.

Introduction
Rogletimide, also known as pyridoglutethimide, is a non-steroidal aromatase inhibitor that has

been investigated for its potential in the treatment of estrogen-dependent breast cancer.[1] Its

synthesis from readily available starting materials is of significant interest to the medicinal

chemistry and drug development community. The following protocols are based on established

and patented procedures, providing a comprehensive guide for the laboratory-scale synthesis

of this compound.

Overall Synthetic Scheme
The synthesis of Rogletimide from Ethyl 4-pyridylacetate proceeds through the following three

key transformations:

Alkylation: Ethyl 4-pyridylacetate is first alkylated with iodoethane in the presence of a base

to yield ethyl 2-(4-pyridyl)butyrate.
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Michael Addition: The resulting ethyl 2-(4-pyridyl)butyrate undergoes a base-catalyzed

conjugate addition to acrylamide.

Cyclization: The intermediate product is then cyclized via an intramolecular reaction to form

the final product, Rogletimide.

Ethyl 4-pyridylacetate Alkylation with
Iodoethane Ethyl 2-(4-pyridyl)butyrate Michael Addition

with Acrylamide

4-Carbamoyl-2-ethyl-2-
(4-pyridyl)butanoic acid

ethyl ester

Intramolecular
Cyclization Rogletimide

Click to download full resolution via product page

Caption: Synthetic workflow for Rogletimide.

Data Presentation
Step No. Reaction

Starting
Material

Key
Reagents

Product Yield (%)

1 Alkylation
Ethyl 4-

pyridylacetate

Iodoethane,

Sodium

ethoxide

Ethyl 2-(4-

pyridyl)butyra

te

75

2 & 3

Michael

Addition &

Cyclization

Ethyl 2-(4-

pyridyl)butyra

te

Acrylamide,

Sodium

ethoxide

Rogletimide 58

Experimental Protocols
The following are detailed experimental protocols for the synthesis of Rogletimide.

Step 1: Synthesis of Ethyl 2-(4-pyridyl)butyrate
This procedure details the base-catalyzed alkylation of Ethyl 4-pyridylacetate.

Materials:

Ethyl 4-pyridylacetate
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Iodoethane

Sodium ethoxide

Anhydrous ethanol

Diethyl ether

Saturated aqueous sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in

anhydrous ethanol (100 ml) under a nitrogen atmosphere.

To this solution, Ethyl 4-pyridylacetate (16.5 g, 0.1 mol) is added dropwise at room

temperature.

The resulting mixture is stirred for 15 minutes.

Iodoethane (17.2 g, 0.11 mol) is then added dropwise, and the reaction mixture is heated to

reflux for 4 hours.

After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is partitioned between diethyl ether (150 ml) and water (100 ml).

The aqueous layer is separated and extracted with diethyl ether (2 x 50 ml).

The combined organic layers are washed with saturated aqueous sodium chloride solution

(50 ml), dried over anhydrous magnesium sulfate, and filtered.

The solvent is evaporated under reduced pressure, and the crude product is purified by

vacuum distillation to afford ethyl 2-(4-pyridyl)butyrate as a colorless oil.

Yield: 14.5 g (75%)
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Caption: Experimental workflow for Step 1.
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Step 2 & 3: Synthesis of Rogletimide via Michael
Addition and Cyclization
This one-pot procedure describes the conjugate addition of ethyl 2-(4-pyridyl)butyrate to

acrylamide, followed by intramolecular cyclization to yield Rogletimide.

Materials:

Ethyl 2-(4-pyridyl)butyrate

Acrylamide

Sodium ethoxide

Anhydrous ethanol

Glacial acetic acid

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in

anhydrous ethanol (100 ml) under a nitrogen atmosphere.

To this solution, a mixture of ethyl 2-(4-pyridyl)butyrate (19.3 g, 0.1 mol) and acrylamide (7.1

g, 0.1 mol) is added portionwise at a temperature maintained below 30°C.

The reaction mixture is stirred at room temperature for 24 hours.

Glacial acetic acid (6.6 g, 0.11 mol) is added to neutralize the mixture.
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The solvent is removed under reduced pressure.

The residue is taken up in ethyl acetate (150 ml) and washed with saturated aqueous

sodium bicarbonate solution (2 x 50 ml) and then with saturated aqueous sodium chloride

solution (50 ml).

The organic layer is dried over anhydrous magnesium sulfate and filtered.

The solvent is evaporated under reduced pressure to yield a crude solid.

The crude product is recrystallized from ethyl acetate to afford Rogletimide as a white

crystalline solid.

Yield: 12.6 g (58%)
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Caption: Experimental workflow for Steps 2 & 3.
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Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all

times.

Sodium metal is highly reactive with water and should be handled with extreme care.

Iodoethane is a toxic and volatile liquid.

Acrylamide is a neurotoxin and a suspected carcinogen.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion
The protocols outlined in this document provide a reliable and reproducible method for the

synthesis of Rogletimide from Ethyl 4-pyridylacetate. The procedures are suitable for

researchers in academic and industrial settings who require access to this important aromatase

inhibitor for further study and development. Careful adherence to the experimental details and

safety precautions is essential for a successful outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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